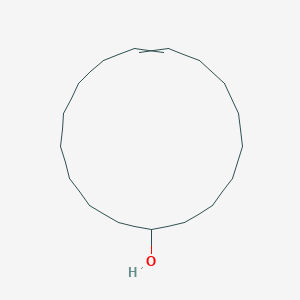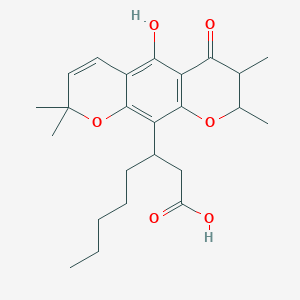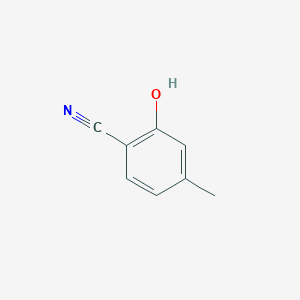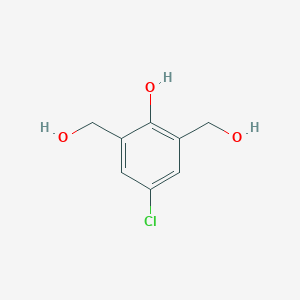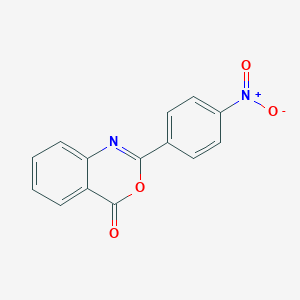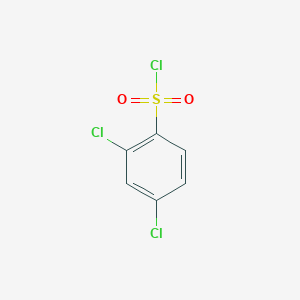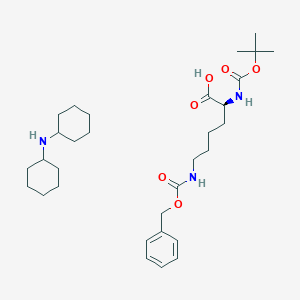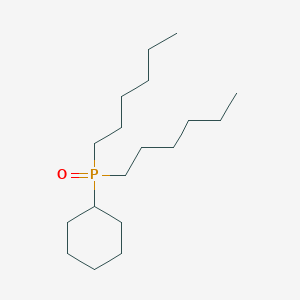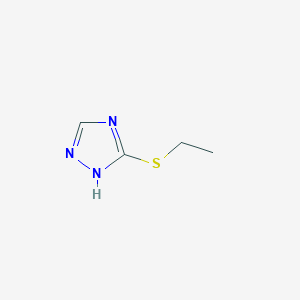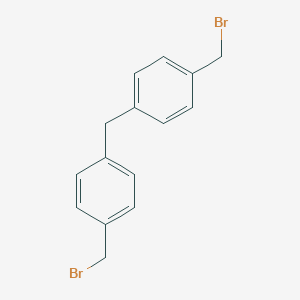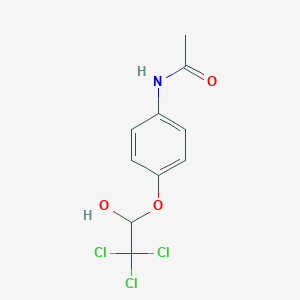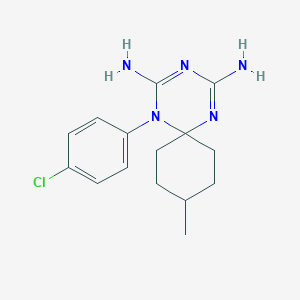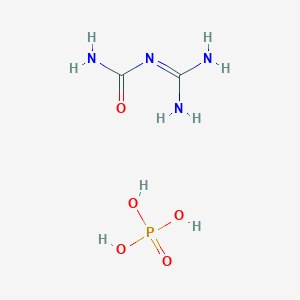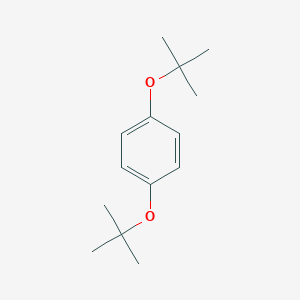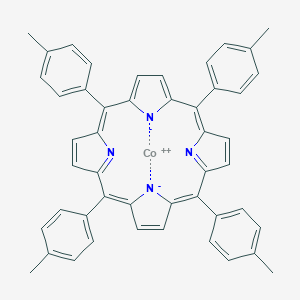
meso-Tetratolylporphyrin-Co(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meso-tetratolylporphyrin-Co(II) is a type of synthetic macrocycle that belongs to the family of porphyrins, which are characterized by their large, nitrogen-containing heterocyclic ring. These compounds are of significant interest due to their resemblance to natural porphyrins found in hemoglobin and chlorophyll, and their potential applications in fields such as catalysis, materials science, and medicine .
Synthesis Analysis
The synthesis of meso-tetratolylporphyrin derivatives can be achieved through various methods. One approach involves the acid-catalyzed oxidative coupling reaction, which is an alternative to the traditional McMurry coupling reaction . Another method utilizes iodine as a catalyst and air as an oxidant under thermal or UV conditions, offering a green synthesis with good yields . Additionally, the MacDonald "2 + 2" synthesis in aqueous anionic surfactant has been applied to create trans-meso-disubstituted tetraarylporphyrins . Furthermore, the synthesis of meso-tetraarylporphyrins with extended structures has been accomplished using Pd-coupling protocols, which are useful for applications in metal-organic frameworks .
Molecular Structure Analysis
The molecular structure of meso-tetraarylporphyrin derivatives has been characterized using various techniques. Single-crystal X-ray diffraction analyses have been employed to determine the structure of the macrocycle and its Ni(II) complex, revealing a 1-D supramolecular assembly . Similarly, the structure of a stable porphyrin spiro dimer was determined, providing insights into the unexpected Friedel-Crafts chemistry of meso-tetraarylporphyrins .
Chemical Reactions Analysis
Meso-tetraarylporphyrins undergo a range of chemical reactions. Under Friedel-Crafts conditions, they can form porphyrin spiro dimers through acylation, acid-catalyzed cyclization, and dimerization . The photophysical properties of meso-tetraarylporphyrin derivatives, such as fluorescence quantum yield and energy transfer to oxygen, have been studied, and their effectiveness as photosensitizers has been demonstrated in the photoinduced oxidation of aromatic alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of meso-tetraarylporphyrin-Co(II) and its derivatives have been extensively studied. Photophysical and photochemical studies have shown that these compounds can efficiently generate singlet oxygen, which is crucial for their antibacterial photoactivity . The electronic, electrochemical, and structural properties of cobaltous metalloporphyrins have been characterized, revealing the influence of π-acceptor ligands and the nature of para-substituted phenyls on these properties . Additionally, the incorporation of a cyclopentadiene unit into the meso-tetraarylporphyrin framework has been achieved, preserving the essential features of the tetrapyrrolic architecture .
科学的研究の応用
Photophysical Studies for Medical Applications
Meso-tetratolylporphyrins, specifically when substituted with Co(II), have been studied for their photophysical properties, demonstrating potential for medical applications, particularly in photodynamic therapy. These compounds exhibit high triplet state yields and efficient singlet oxygen generation, crucial for therapeutic applications that rely on the generation of singlet oxygen for the treatment of certain diseases. The studies focus on understanding the deactivation processes of excitation energy, which is vital for optimizing their application in medical fields (Dudkowiak, Teślak, & Habdas, 2006).
Supramolecular Coordination
Research on meso-tetratolylporphyrin-Co(II) complexes has revealed their ability to form reversible penta- and hexacoordination motifs, leading to changes in supramolecular structures. These properties are harnessed to create materials with solvent-dependent coordination states, which can be reversed, showcasing potential for the development of responsive materials and sensors (Maji, Kumar, Pal, & Sarkar, 2005).
Catalytic Applications
The catalytic properties of Co(II)-meso-tetratolylporphyrin derivatives have been investigated, particularly in the degradation of organic dyes. These compounds serve as effective catalysts, demonstrating the ability to facilitate the breakdown of methylene blue dye, indicating potential for environmental cleanup applications. The study emphasizes the influence of ligands on the electronic and structural properties of these cobaltous metalloporphyrins, enhancing their catalytic capabilities (Guergueb et al., 2020).
Anion-Selective Electrodes
Co(II)-meso-tetratolylporphyrin derivatives have been utilized as ionophores in the development of polymeric membrane sensors for anions, showcasing high selectivity and sensitivity, particularly to iodide ions. These findings underline their potential in analytical chemistry for the detection and measurement of specific anions in various matrices (Shamsipur, Tashkhourian, Hasaninejad, & Sharghi, 2009).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .
将来の方向性
Porphyrins bearing nitro and amino substituents have been used as excellent synthons for further functionalization in order to obtain new compounds with adequate features for a wide range of applications . This suggests that meso-Tetratolylporphyrin-Co(II) and similar compounds could have promising future applications in various fields.
特性
IUPAC Name |
cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNRGPLVXCVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135741316 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

